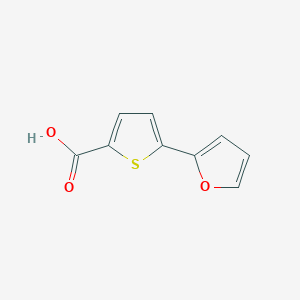

5-(Furan-2-yl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

5-(Furan-2-yl)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a unique structure combining both furan and thiophene rings, which are five-membered rings containing oxygen and sulfur atoms, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Furan and Thiophene Carboxylation: One common method involves the carboxylation of furan and thiophene derivatives.

Radical Bromination and Phosphonation: Another method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate, which is then reacted with an aldehyde in the presence of a base.

Industrial Production Methods: Industrial production methods for 5-(Furan-2-yl)thiophene-2-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. This is critical for modifying solubility or biological activity.

Key Reactions:

-

Esterification with ethanol or methanol under acidic catalysis yields alkyl esters (e.g., methyl or ethyl derivatives).

-

Amide Coupling with amines using carbodiimide agents (e.g., EDC/HOBt) produces stable amides. For example, condensation with tryptophan methyl ester forms bioactive hybrids .

Table 1: Representative Esterification/Amidation Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, ROH, reflux, 12 h | 78–92 | |

| Amide Coupling | EDC/HOBt, DMF, RT, 17 h | 65–88 |

Cross-Coupling Reactions

The thiophene and furan rings participate in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

Key Reactions:

-

Suzuki-Miyaura Coupling with aryl boronic acids at the 5-position of the thiophene ring (e.g., synthesis of 5-phenyl derivatives) .

-

Negishi Coupling using thiophene-zinc intermediates for biphenyl functionalization .

Table 2: Cross-Coupling Reaction Parameters

Oxidation and Reduction

Controlled oxidation/reduction modifies the electronic properties of the heterocycles:

Key Reactions:

-

Oxidation of the thiophene ring with KMnO₄ yields sulfoxide/sulfone derivatives.

-

Reduction of the carboxylic acid to alcohol derivatives using LiAlH₄.

Table 3: Redox Reaction Outcomes

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acetone/H₂O, reflux | Thiophene-2-sulfonic acid | 72 | |

| Reduction | LiAlH₄, THF, 0°C to RT | 5-(Furan-2-yl)thiophene-2-methanol | 58 |

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, generating substituted thiophenes:

Key Reaction:

-

Thermal Decarboxylation at 200°C under inert atmosphere yields 2-(furan-2-yl)thiophene.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the 4-position:

Key Reactions:

-

Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives.

-

Halogenation (e.g., bromination) using Br₂/FeBr₃ introduces halogens for further functionalization.

Biological Activity via Enzyme Inhibition

While not a direct chemical reaction, the compound’s derivatives inhibit enzymes like Factor Inhibiting HIF-1 (FIH-1). Docking studies show its carboxylate group chelates Fe²⁺ in the FIH-1 active site, blocking 2-oxoglutarate binding .

Table 4: Inhibitory Activity of Selected Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Methyl tryptophanate | FIH-1 | 6.3 | |

| Ethyl phenylalaninate | FIH-1 | 25 |

Mechanistic Insights

Applications De Recherche Scientifique

Structural Characteristics

The compound consists of a furan ring and a thiophene ring, which are both known for their aromatic properties. The carboxylic acid functional group enhances its reactivity, making it suitable for various chemical transformations.

Material Science Applications

Conductive Polymers and Organic Electronics

The presence of both furan and thiophene rings in 5-(Furan-2-yl)thiophene-2-carboxylic acid makes it an attractive candidate for the development of conductive polymers. These materials are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with similar structures can exhibit significant electrical conductivity and stability, which are crucial for electronic applications .

Table 1: Conductive Properties of Related Compounds

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| Furan-based polymer | 0.1 | OLEDs |

| Thiophene-based polymer | 0.05 | Organic photovoltaics |

| This compound | TBD | Potential future applications |

Medicinal Chemistry Applications

Antimicrobial and Anti-inflammatory Activities

Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Its interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase, indicate potential therapeutic benefits in treating conditions related to oxidative stress .

Case Study: Hypoxia-Inducible Factor Activation

Research has shown that derivatives of furan and thiophene can activate hypoxia-inducible factors (HIF), which are crucial in cellular responses to low oxygen levels. In vitro studies demonstrated that certain derivatives could enhance HIF transcriptional activity, suggesting their potential use in cancer therapies aimed at improving tumor oxygenation .

Table 2: Biological Activity of Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Furan-based derivative | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| Thiophene derivative | Anti-inflammatory | Modulation of inflammatory pathways |

| This compound | TBD | Potential HIF activation |

Organic Synthesis Applications

Intermediate for Complex Molecules

The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo carboxylation reactions makes it a valuable building block in organic synthesis .

Example Synthesis Route:

One common synthetic route involves the carboxylation of corresponding furan or thiophene derivatives. For instance, the reaction of furan derivatives with thiophene under controlled conditions can yield various substituted products, expanding the library of compounds available for research and application .

Mécanisme D'action

The mechanism by which 5-(Furan-2-yl)thiophene-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .

Comparaison Avec Des Composés Similaires

- 5-Methylfuran-2-carboxylic acid

- 5-Substituted thiophene-2-carboxylic acids

- Furan-2-carboxylic acid

- Thiophene-2-carboxylic acid

Uniqueness: 5-(Furan-2-yl)thiophene-2-carboxylic acid is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties.

Activité Biologique

5-(Furan-2-yl)thiophene-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by diverse research findings.

Structure and Synthesis

This compound incorporates both furan and thiophene rings, which are known for their diverse biological activities. The synthesis of this compound typically involves the carboxylation of thiophene derivatives or the condensation of furan derivatives with thiophene-2-carboxylic acids. Research has shown that variations in the substituents on these rings can significantly influence the biological properties of the resulting compounds .

Anti-Hypoxic Properties

Another significant aspect of this compound is its ability to activate hypoxia-inducible factors (HIF). Compounds that can inhibit factor inhibiting HIF (FIH-1) have been shown to enhance HIF activity under normoxic conditions. The activation of HIF is critical for cellular adaptation to hypoxia, and derivatives containing furan and thiophene functionalities have been synthesized to explore this pathway .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV NS5B polymerase | |

| Anti-hypoxic | Activation of HIF via FIH-1 inhibition | |

| Antibacterial | Broad-spectrum activity against bacteria |

Case Study 1: Antiviral Efficacy

In a study aimed at discovering new antiviral agents, researchers synthesized various thiophene derivatives and evaluated their activity against HCV. The results indicated that certain modifications led to increased potency against the viral polymerase, suggesting that similar modifications in this compound could enhance its antiviral properties .

Case Study 2: Hypoxia-Inducible Factor Activation

Another investigation focused on the effects of furan and thiophene derivatives on HIF activation under hypoxic conditions. The study demonstrated that specific compounds could significantly elevate HIF transcriptional activity in cultured cells, indicating a promising avenue for therapeutic applications in ischemic diseases .

Propriétés

IUPAC Name |

5-(furan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366014 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-62-8 | |

| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.